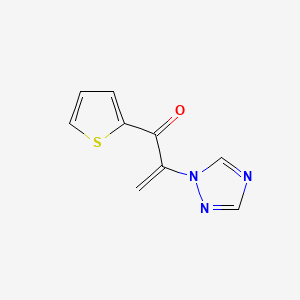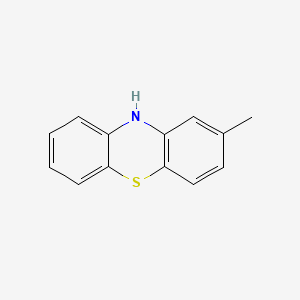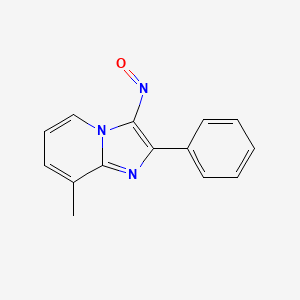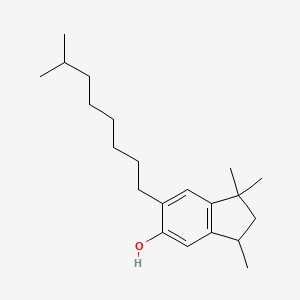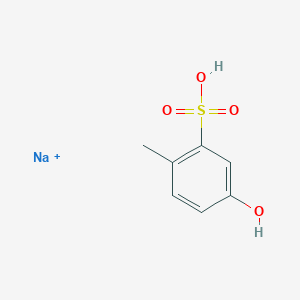
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is a complex organic compound that features a piperidine ring substituted with a phenylmethyl group and an amino group attached to a propiononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile typically involves the reaction of 1-(phenylmethyl)-4-piperidone with an appropriate amine and a nitrile source. One common method involves the reductive amination of 1-(phenylmethyl)-4-piperidone with 3-aminopropionitrile in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylmethyl)-4-piperidone: A precursor in the synthesis of the target compound.
3-Aminopropionitrile: Another precursor used in the synthesis.
Piperazine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylmethyl group and a propiononitrile moiety makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
83783-71-5 |
|---|---|
Formule moléculaire |
C15H21N3 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
3-[(1-benzylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C15H21N3/c16-9-4-10-17-15-7-11-18(12-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-8,10-13H2 |
Clé InChI |
VVCSAMZZQCPYFB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NCCC#N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


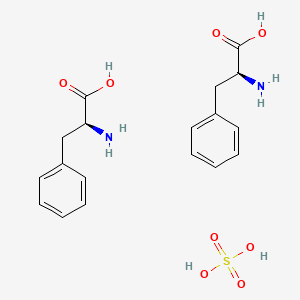
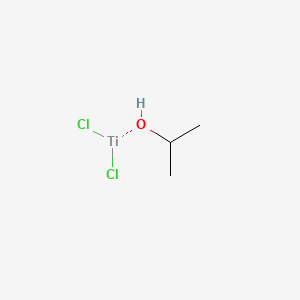

![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
